N-Dechloroethyl Cyclophosphamide-d4

Description

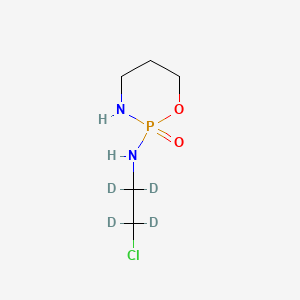

N-Dechloroethyl Cyclophosphamide-d4 (CAS 1346600-68-7) is a deuterium-labeled analog of N-dechloroethyl cyclophosphamide, a metabolite of the prodrug cyclophosphamide. It serves as a stable isotope-labeled internal standard in analytical methods, particularly for quantifying cyclophosphamide and its metabolites in biological matrices using techniques like UPLC-MS/MS . Its molecular formula is C₅H₈D₄ClN₂O₂P (molecular weight: 202.61), with deuterium atoms replacing hydrogen at specific positions in the dechloroethyl moiety . The compound is stored at -20°C and has a purity >95% (HPLC) .

Properties

Molecular Formula |

C5H12ClN2O2P |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2 |

InChI Key |

DZKGMGPLDJOVCX-BYUTVXSXSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)NCCCO1 |

Canonical SMILES |

C1CNP(=O)(OC1)NCCCl |

Origin of Product |

United States |

Preparation Methods

Chromatographic Analysis

Based on published methodologies for cyclophosphamide metabolites, the following chromatographic parameters would be suitable for this compound:

Table 6: Chromatographic Analysis Parameters

| Parameter | GC-MS Method | LC-MS/MS Method |

|---|---|---|

| Column | DB-5MS or similar | C18, 2.1×100 mm, 3.0 μm |

| Mobile Phase | Helium | 0.2% formic acid (aq)/ACN |

| Temperature Program | 100°C ramped at 30°C/min to 300°C | N/A |

| Flow Rate | 1 mL/min | 0.35 mL/min |

| Detection | EI mode, 70 eV | ESI, positive mode |

| Monitoring Ions | Specific for deuterated compound | Optimized MRM transitions |

| Retention Time | Expected ~6.1 min (based on non-deuterated analog) | Compound-specific |

For GC-MS analysis of N-dechloroethyl cyclophosphamide, researchers have documented a retention time of 6.13 min and monitoring ions at m/z 308, 280, and 195. For the deuterated analog, the mass spectrum would show appropriate shifts reflecting the four deuterium atoms.

Mass Spectrometric Characterization

Mass spectrometry is crucial for confirming deuterium incorporation and structural identity:

Table 7: Mass Spectrometric Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| GC-MS | Structural confirmation, isotopic purity | EI mode, SIM of characteristic fragments |

| LC-MS/MS | Quantitative analysis | MRM transitions specific to deuterated compound |

| High-resolution MS | Accurate mass determination | Exact mass measurement |

Research on cyclophosphamide metabolites has demonstrated that derivatization with reagents such as TFAA, MTBSTFA with 1% TBDMCS, or phenylhydrazine can enhance sensitivity and specificity in mass spectrometric analysis. Similar approaches would be applicable for this compound.

Isotopic Enrichment Assessment

Determining the deuterium enrichment is critical for assessing the quality of this compound as an analytical standard:

Table 8: Isotopic Enrichment Analysis

| Approach | Measurement | Expected Result |

|---|---|---|

| MS isotope ratio analysis | Relative abundance of d0, d1, d2, d3, d4 species | >85% d4 incorporation |

| NMR spectroscopy | Absence of signals from deuterated positions | Confirmation of deuterium positions |

| Multiple measurements | Average mole percent enrichment with standard deviation | e.g., 89.1 ± 0.5% d4 |

For cyclophosphamide-4,4,5,5-d4, researchers reported an average mole percent enrichment of 89.1 ± 0.5% d4 based on MS analyses over five determinations. Similar analytical rigor would be applied to this compound.

The preparation of this compound represents an important achievement in isotope-labeled reference standard synthesis. While specific synthetic protocols may vary between laboratories, the fundamental approaches involve deuterium incorporation into precursors, formation of the oxazaphosphinane ring structure with appropriate modifications, and rigorous purification and characterization.

The methodologies outlined in this review provide a framework for the preparation of high-quality this compound with sufficient deuterium enrichment for use as an analytical standard. The compound's importance in quantitative analysis of cyclophosphamide metabolism underscores the need for continued refinement of these preparation methods to ensure optimal performance in analytical applications.

Chemical Reactions Analysis

Types of Reactions

N-Dechloroethyl Cyclophosphamide-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent compound.

Substitution: Deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Deuterium exchange reactions often use deuterium gas or deuterated solvents.

Major Products Formed

The major products formed from these reactions include various deuterium-labeled derivatives and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Dechloroethyl Cyclophosphamide-d4 is widely used in scientific research, particularly in:

Chemistry: As an internal standard in mass spectrometry for quantifying N-Dechloroethyl Cyclophosphamide and its metabolites.

Biology: Used in metabolic studies to trace the pathways and interactions of N-Dechloroethyl Cyclophosphamide in biological systems.

Medicine: Employed in pharmacokinetic studies to understand the distribution and elimination of N-Dechloroethyl Cyclophosphamide.

Industry: Utilized in the development and validation of analytical methods for quality control and regulatory compliance

Mechanism of Action

N-Dechloroethyl Cyclophosphamide-d4 exerts its effects through its role as an internal standard. It does not have a direct pharmacological effect but is used to ensure the accuracy and precision of analytical measurements. The deuterium labeling allows for differentiation from the parent compound in mass spectrometric analysis, providing reliable quantification and identification .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions between N-Dechloroethyl Cyclophosphamide-d4 and related deuterated cyclophosphamide analogs:

| Compound Name | CAS Number | Molecular Formula | Isotopic Label Position | Molecular Weight | Primary Application |

|---|---|---|---|---|---|

| This compound | 1346600-68-7 | C₅H₈D₄ClN₂O₂P | Deuterium in dechloroethyl group | 202.61 | Internal standard for LC-MS/MS analysis |

| Cyclophosphamide-d4 | 173547-45-0 | C₇H₁₄D₄Cl₂N₂O₂P | Deuterium in ring structure | 269.09 | Pharmacokinetic ADME studies |

| 4-Hydroperoxy Cyclophosphamide-d4 | 1246816-71-6 | C₇H₁₁D₄Cl₂N₂O₄P | Deuterium in hydroperoxy group | 297.11 | Study of active metabolites and ROS-mediated apoptosis |

| (R,S)-4-Hydroxy Cyclophosphamide-d4 | 1329838-09-6 | C₇H₁₁D₄Cl₂N₂O₃P | Deuterium in hydroxy group | 281.11 | Metabolic pathway analysis |

| [2H8]-Cyclophosphamide | N/A | C₇H₈D₈Cl₂N₂O₂P | Eight deuterium atoms | 273.10 | High-sensitivity quantification |

Key Notes:

- Isotopic Labeling : Deuterium placement varies, affecting specificity in analytical applications. For example, this compound targets dechloroethylation pathways, while 4-Hydroperoxy Cyclophosphamide-d4 focuses on oxidative metabolites .

- Molecular Complexity : 4-Hydroperoxy and 4-Hydroxy derivatives include additional functional groups (e.g., hydroperoxy, hydroxy), altering reactivity and biological activity compared to the parent compound .

This compound

- Used in validated UPLC-MS/MS methods to quantify cyclophosphamide and its metabolites in dried blood spots and plasma .

- Critical for distinguishing between endogenous and exogenous compounds in metabolic studies due to its isotopic signature .

Cyclophosphamide-d4

- Tracks absorption, distribution, metabolism, and excretion (ADME) of cyclophosphamide in vivo .

- Provides baseline data for pharmacokinetic modeling, such as hepatic microsomal metabolism studies .

4-Hydroperoxy Cyclophosphamide-d4

- Facilitates research on DNA alkylation/crosslinking and mitochondrial apoptosis pathways in lymphoma and autoimmune diseases .

- Acts as a precursor to acrolein and phosphoramide mustard, key cytotoxic agents .

4-Hydroxy Cyclophosphamide-d4

- Essential for studying the rate-limiting step in cyclophosphamide activation, where cytochrome P450 enzymes convert the prodrug to its active form .

Cost and Availability

| Compound | Price (1 mg) | Vendor |

|---|---|---|

| This compound | $545 (10 mg) | CymitQuimica |

| Cyclophosphamide-d4 | $398 | Santa Cruz Biotech |

| 4-Hydroperoxy Cyclophosphamide-d4 | $736 (2500 µg) | TRC |

Note: Deuterated compounds command higher prices due to synthesis complexity and niche applications.

Biological Activity

N-Dechloroethyl Cyclophosphamide-d4 is a stable isotope-labeled derivative of cyclophosphamide, an alkylating agent commonly used in cancer chemotherapy. Understanding its biological activity is crucial for both pharmacokinetic studies and the development of personalized medicine approaches. This article reviews the biological activity of this compound, focusing on its metabolic pathways, mechanisms of action, and potential therapeutic implications.

1. Metabolism and Pharmacokinetics

Cyclophosphamide is a prodrug that requires metabolic activation to exert its therapeutic effects. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which convert cyclophosphamide into active metabolites such as 4-hydroxycyclophosphamide (4-OH-CP) and inactive metabolites like N-dechloroethyl cyclophosphamide.

Table 1: Key Metabolites of Cyclophosphamide

| Metabolite | Activity | Enzyme Involved |

|---|---|---|

| 4-Hydroxycyclophosphamide | Active | CYP3A4 |

| This compound | Inactive | CYP2B6 |

| Acrolein | Toxic | - |

| Chloroacetaldehyde | Neurotoxic | - |

The formation of this compound occurs through oxidative dealkylation, which is mediated by CYP enzymes. This inactive metabolite can be used as a reference standard in pharmacokinetic studies to quantify the levels of active cyclophosphamide in biological samples .

Cyclophosphamide acts primarily through the formation of DNA cross-links, leading to apoptosis in rapidly dividing cells. The active metabolite, 4-OH-CP, forms covalent bonds with DNA, which disrupts replication and transcription processes. Although this compound itself is inactive, its role as a stable isotope allows for precise tracking of cyclophosphamide metabolism in vivo.

3. Case Studies and Clinical Implications

Several studies have highlighted the significance of understanding the metabolism of cyclophosphamide and its derivatives in clinical settings:

- Case Study 1: A study involving cancer patients receiving cyclophosphamide showed that genetic polymorphisms in CYP enzymes significantly affected drug metabolism and patient outcomes. Patients with certain CYP2B6 variants exhibited altered pharmacokinetics, leading to increased toxicity or reduced efficacy .

- Case Study 2: Research on healthcare workers exposed to cyclophosphamide demonstrated the utility of this compound as a biomarker for occupational exposure assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to monitor levels of this metabolite in urine samples .

4. Toxicity and Side Effects

While cyclophosphamide is effective against various cancers, it also poses significant risks due to its toxicity:

- Hemorrhagic Cystitis: Caused by acrolein, a toxic byproduct of cyclophosphamide metabolism.

- Bone Marrow Suppression: Resulting from the drug's action on rapidly dividing hematopoietic cells.

- Long-term Risks: Increased risk of secondary malignancies due to DNA damage.

5. Conclusion

This compound serves as an essential tool for understanding the pharmacokinetics and dynamics of cyclophosphamide therapy. Its role in metabolic studies aids in optimizing treatment regimens and minimizing adverse effects through personalized medicine approaches. Continued research into its biological activity will enhance our ability to predict patient responses and improve therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.